molecular formula C8H8F2S B13339408 [4-(Difluoromethyl)phenyl]methanethiol CAS No. 1546906-37-9

[4-(Difluoromethyl)phenyl]methanethiol

Cat. No.: B13339408
CAS No.: 1546906-37-9
M. Wt: 174.21 g/mol
InChI Key: MPRBMDSLLDWKFR-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)phenyl]methanethiol: is an organic compound with the molecular formula C₈H₈F₂S This compound features a phenyl ring substituted with a difluoromethyl group and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)phenyl]methanethiol typically involves the introduction of the difluoromethyl group onto a phenyl ring followed by the addition of a methanethiol group. One common method involves the reaction of a difluoromethylating agent with a phenyl precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: [4-(Difluoromethyl)phenyl]methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry: In chemistry, [4-(Difluoromethyl)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent .

Medicine: In medicine, this compound is explored for its potential use in drug development. Its unique chemical properties may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)phenyl]methanethiol involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the thiol group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • [4-(Trifluoromethyl)phenyl]methanethiol
  • [4-(Fluoromethyl)phenyl]methanethiol
  • [4-(Chloromethyl)phenyl]methanethiol

Comparison: Compared to its analogs, [4-(Difluoromethyl)phenyl]methanethiol exhibits unique reactivity due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric properties, influencing the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

[4-(difluoromethyl)phenyl]methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRBMDSLLDWKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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